
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-817399 is an orally bioavailable and potent CCR1 antagonist.
Applications De Recherche Scientifique
Environmental Analysis and Degradation Products
The occurrence of urea derivatives such as isoproturon and its metabolites has been investigated in environmental samples. For instance, 2-hydroxy-isoproturon, a major degradation product of isoproturon (a herbicide), was identified in soil solution, runoff, and creek water. This study highlights the environmental impact and persistence of such compounds (Schuelein et al., 1996).
Structural Studies and Hydrogen Bonding
Research has been conducted on the structure of substituted ureas, particularly examining their hydrogen bonding characteristics. Crystalline N1,N1-dimethyl-N3-arylureas with different substituents were studied using NMR, IR, Raman spectroscopies, and X-ray diffraction. These studies provide insight into the molecular conformations and interactions of urea derivatives (Kołodziejski et al., 1993).
Chemical Reactivity and Synthetic Applications
Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions. This property makes them useful in synthetic chemistry for the preparation of amine derivatives and as reagents for in situ liberation of isocyanates. Such ureas can be converted into commonly employed amine protecting groups (Hutchby et al., 2009).
Pharmaceutical Research
In the pharmaceutical field, specific urea derivatives have been identified as potent and selective antagonists in opioid receptor studies. For instance, JDTic, a kappa opioid receptor antagonist, shows promising results for further characterization of the kappa receptor (Thomas et al., 2003).
Neuropharmacology
Research on allosteric antagonists like PSNCBAM-1, a urea derivative, has contributed significantly to understanding CB1 receptor modulation in the cerebellum. Such studies are vital in exploring therapeutic alternatives for central nervous system diseases (Wang et al., 2011).
Propriétés
Numéro CAS |
1202400-18-7 |
|---|---|
Nom du produit |
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)- |
Formule moléculaire |
C23H36ClN3O4 |
Poids moléculaire |
454.0 |
Nom IUPAC |
1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1 |
Clé InChI |
GTDPZONCGOCXOD-JPYJTQIMSA-N |
SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-817399; BMS 817399; BMS817399; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




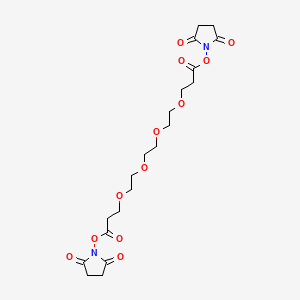



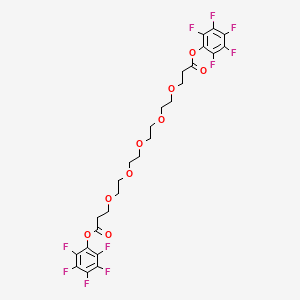
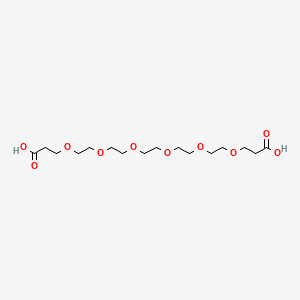

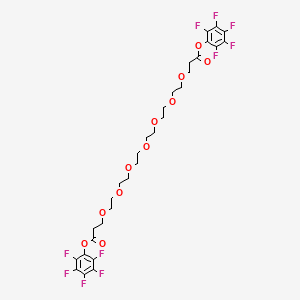
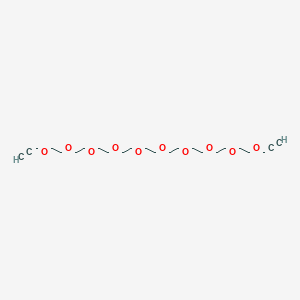
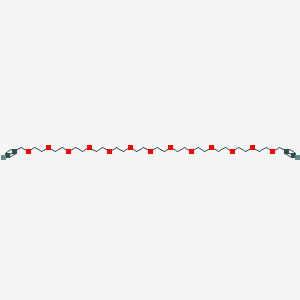
![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)
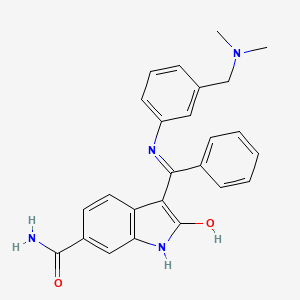
![(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B606198.png)